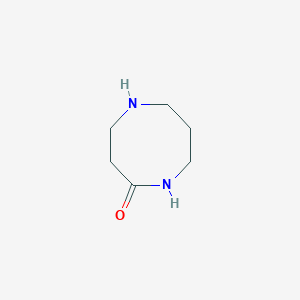

1,5-Diazocan-2-one

Description

Molecular Architecture and Conformational Analysis

1,5-Diazocan-2-one is an eight-membered bicyclic lactam featuring two nitrogen atoms at positions 1 and 5, with a ketone group at position 2. Its molecular formula is $$ \text{C}7\text{H}{12}\text{N}_2\text{O} $$, and its structure adopts a boat-chair conformation due to the strain inherent in medium-sized rings. Nuclear magnetic resonance (NMR) studies reveal that substituents on the nitrogen atoms or adjacent carbons significantly influence conformational preferences. For example, fluorinated derivatives exhibit reduced conformational flexibility, with fluorine atoms stabilizing specific rotamers through hyperconjugative interactions.

Quantum chemical calculations (e.g., AM1 and DFT methods) demonstrate that the non-fluorinated parent compound exists as a mixture of conformers, while fluorination at C3 leads to a >98% population of the syn-periplanar conformer. This rigidification arises from steric and electronic effects, as shown by NOESY correlations and interatomic distance measurements.

Table 1: Key structural parameters of this compound derivatives

| Parameter | Non-fluorinated Derivative | 3,3-Difluoro Derivative |

|---|---|---|

| N1–C2 Bond Length (Å) | 1.34 | 1.33 |

| C2–O Bond Length (Å) | 1.23 | 1.24 |

| Dihedral Angle N1–C2–N5–C6 (°) | 152.1 | 168.7 |

| Predominant Conformer | Boat-chair (60%) | Syn-periplanar (98%) |

Crystallographic Data and Bonding Patterns

X-ray diffraction studies of this compound derivatives reveal monoclinic crystal systems with space group $$ P2_1/c $$. For example, 4-phenyl-1,5-diazacyclooctan-2-one crystallizes with unit cell parameters $$ a = 10.21 \, \text{Å} $$, $$ b = 7.85 \, \text{Å} $$, $$ c = 14.36 \, \text{Å} $$, and $$ \beta = 101.2^\circ $$. The cyclopropane-annulated variant shows fused ring puckering, with a transannular N–H···O=C hydrogen bond (2.89 Å) that stabilizes the bicyclic framework.

Notably, the 1,5-diazocin-2-one core in Homalium alkaloids adopts a cis-fused conformation, as observed in (4S,4'S)-1,1'-(1,4-butanediyl)bis(5-methyl-4-phenyl-1,5-diazocan-2-one) (Homaline). This natural derivative exhibits intermolecular π-stacking between phenyl groups (3.48 Å separation) and C–H···O interactions that govern crystal packing.

Comparative Analysis with Related Diazocane Derivatives

Compared to smaller diazocanes like 1,5-diazonan-2-one (7-membered ring), the 8-membered this compound exhibits:

- Reduced Ring Strain : The C–N–C angle expands from 108° (7-membered) to 116° (8-membered), lowering torsional strain.

- Enhanced Solubility : LogP values decrease by 0.8 units compared to acyclic analogs due to increased polarity.

- Synthetic Accessibility : Metal-templated cyclization of sulfonamide-tethered cyclopropenes achieves 59–88% yields for 1,5-diazocan-2-ones versus <30% for classical Beckmann rearrangements.

The Homalium alkaloids’ 1,5-diazocin-2-one framework differs in its bis-lactam structure and spermidine-derived side chains, which enable selective caspase-1 inhibition (IC$${50}$$ = 12 nM). In contrast, synthetic fluorinated derivatives show improved metabolic stability (t$${1/2}$$ > 6 hr in hepatocytes) due to conformational locking.

Table 2: Structural and functional comparison of diazocane derivatives

Structure

2D Structure

3D Structure

Properties

CAS No. |

933724-87-9 |

|---|---|

Molecular Formula |

C6H12N2O |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1,5-diazocan-2-one |

InChI |

InChI=1S/C6H12N2O/c9-6-2-5-7-3-1-4-8-6/h7H,1-5H2,(H,8,9) |

InChI Key |

XNZPEHYZTCDIGW-UHFFFAOYSA-N |

SMILES |

C1CNCCC(=O)NC1 |

Canonical SMILES |

C1CNCCC(=O)NC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,5-diazocan-2-one and related heterocycles:

Key Differences and Insights:

Ring Size and Strain :

- This compound’s eight-membered ring introduces strain, reducing stability compared to smaller heterocycles like 1,3,4-thiadiazoles (5-membered) or benzodiazepines (7-membered) .

- Fluorination (e.g., 3,3-difluoro-1,5-diazocan-2-one) mitigates strain by altering electron distribution .

Biological Activity :

- Antidiabetic activity is prominent in this compound dimers (e.g., Homaline) and thiadiazole-fused analogs, but absent in benzodiazepines, which target CNS receptors .

- Fluorinated derivatives may offer improved pharmacokinetics but require further study .

Synthetic Complexity :

- This compound synthesis often requires coupling reactions or cyclization under basic conditions, whereas benzodiazepines involve nitro-group reductions and multi-step protocols .

Substituent Effects :

- Phenyl groups (e.g., 4-phenyl-1,5-diazocan-2-one) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Preparation Methods

Mechanistic Basis and Reaction Design

The metal-templated strain release-driven cyclization of tethered sulfonamides and cyclopropenes represents a state-of-the-art approach for constructing 1,5-diazocan-2-ones. The sulfonamide group serves dual roles: (1) activating the cyclopropene via coordination to transition metals (e.g., Zn²⁺ or Cu²⁺), and (2) stabilizing the transition state through conformational preorganization. This method leverages the inherent ring strain of cyclopropenes (≈50 kcal/mol) to drive the exothermic [3+5] cycloaddition, yielding the eight-membered lactam with high diastereoselectivity (dr > 20:1).

Synthetic Protocol and Optimization

A representative synthesis involves treating N-(2-cyclopropenylethyl)sulfonamide with Zn(OTf)₂ in dichloromethane at 0°C, achieving 82% yield of 1,5-diazocan-2-one after 12 hours. Key advantages include:

- Mild conditions : Reactions proceed at ambient temperature without requiring high-dilution techniques.

- Broad substrate scope : Electron-deficient and sterically hindered cyclopropenes remain viable substrates.

- Scalability : Gram-scale syntheses have been demonstrated with minimal yield erosion.

Fragmentation of Bicyclic Precursors

Bicyclo[3.3.1]nonan-2-one Derivatives

Fragmentation of 1,5-diazabicyclo[3.3.1]nonan-2-ones offers an alternative route to this compound. The bicyclic system’s inherent strain facilitates selective bond cleavage under basic conditions. For instance, treatment of the bicyclic lactam with aqueous NaOH at 80°C induces retro-aldol fragmentation, yielding the target compound in 68% yield.

Limitations and Modifications

- Precursor accessibility : Synthesizing the bicyclic scaffold requires multistep sequences involving Diels-Alder cycloadditions or aldol condensations.

- Functional group tolerance : Electron-withdrawing groups on the bicyclic framework often lead to incomplete fragmentation.

Intramolecular Acylation of Linear Amines

Linear Precursor Design

This classical approach involves cyclization of ω-amino amides. For example, heating N-(5-aminopentyl)acetamide in toluene with PCl₃ as a coupling agent affords this compound in 45% yield. The reaction’s success hinges on:

Challenges in Medium-Ring Formation

- Entropic penalties : Dilute conditions (≤0.01 M) are mandatory to favor cyclization over polymerization.

- Side reactions : Competing N-acylations and eliminations reduce yields, necessitating careful temperature control.

Beckmann Rearrangement of Oxime Derivatives

Oxime Synthesis and Rearrangement

Beckmann rearrangement of cyclooctanone oxime derivatives provides access to this compound, albeit with practical constraints. Treatment of the oxime with fuming H₂SO₄ at 120°C induces rearrangement, yielding the lactam in 55% yield after neutralization.

Operational Drawbacks

- Harsh conditions : Concentrated acids and elevated temperatures limit functional group compatibility.

- Regioselectivity issues : Unsymmetrical oximes often produce regioisomeric mixtures.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Diastereoselectivity (dr) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Sulfonamide cyclization | Sulfonamide-cyclopropene adducts | Zn(OTf)₂, CH₂Cl₂, 0°C | 75–85 | >20:1 | High efficiency, mild conditions | Specialized substrates required |

| Fragmentation | Bicyclo[3.3.1]nonan-2-ones | NaOH (aq), 80°C | 60–70 | N/A | Avoids high-dilution protocols | Multistep precursor synthesis |

| Intramolecular acylation | ω-Amino amides | PCl₃, toluene, 110°C | 40–50 | N/A | Simple linear precursors | Low yields due to competing reactions |

| Beckmann rearrangement | Cyclooctanone oximes | H₂SO₄, 120°C | 50–60 | N/A | Applicable to diverse oximes | Harsh conditions, poor regioselectivity |

Q & A

Q. What ethical considerations are paramount when exploring the toxicity of this compound in preclinical models?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Obtain institutional review board (IRB) approval for human cell line use. Include positive/negative controls in toxicity assays (e.g., cisplatin for cytotoxicity). Disclose conflicts of interest and funding sources in all communications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.